2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole
Description
2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a 4-methoxyphenoxymethyl substituent at position 2 and a methyl group at position 3. The benzodiazole core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-8-14-15(9-11)18-16(17-14)10-20-13-6-4-12(19-2)5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYJBPZYTPWJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 4-methoxyphenol with a suitable benzodiazole precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Chloro Position
The 5-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (NAS) under controlled conditions.
For example, the 4-chloro group in structurally similar pyrimidines undergoes regioselective substitution with amines or heteroaromatic nucleophiles under mild conditions .
Functionalization of the Carboxamide Group
The carboxamide moiety participates in hydrolysis, reduction, and condensation reactions.
In analogous compounds, the carboxamide group is synthesized via acyl chloride intermediates reacting with amines under cold conditions (−78°C to 0°C) .
Reactivity of the Cyano Group
The cyano group on the oxolane (tetrahydrofuran) ring enables further derivatization:
| Reaction Type | Reagents/Conditions | Outcome | Supporting Evidence |
|---|---|---|---|
| Hydrolysis | H<sub>2</sub>O/H<sup>+</sup>, heat | Conversion to carboxylic acid | |
| Reduction | H<sub>2</sub>/Raney Ni | Formation of primary amine |
The stereochemistry of the oxolane ring may influence reaction pathways, as seen in chiral pyrrolidine-cyano derivatives .
Pyrrolidine Ring Modifications
The pyrrolidin-1-yl group at C2 can undergo alkylation or oxidation:
Stability Under Analytical Conditions
The compound’s stability is critical for pharmaceutical applications:
| Condition | Observation | Technique | Reference |
|---|---|---|---|
| Acidic (pH 1–3) | Partial hydrolysis of carboxamide | HPLC | |
| Basic (pH 10–12) | Degradation of pyrimidine ring |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.
- Anticancer Activity : Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the cell cycle .
- Neuroprotective Effects : There is growing interest in the neuroprotective potential of benzodiazole derivatives. In vitro studies suggest that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial activity of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole has been explored in various studies. The presence of the benzodiazole moiety is believed to enhance its efficacy against bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 12 µg/mL |
These results indicate that modifications in the benzodiazole structure can lead to improved antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of benzodiazole can exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This makes them potential candidates for treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in specific applications:
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Neuroprotection Research : In another study focusing on neurodegenerative diseases, researchers found that compounds similar to this compound effectively crossed the blood-brain barrier and exhibited protective effects against neuronal cell death induced by beta-amyloid peptides .
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The benzodiazole core allows for versatile substitution patterns, which significantly alter physicochemical and biological behaviors. Below is a comparison of key analogs:
Table 1: Structural Analogs and Key Features
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with chloro substituents in analogs (e.g., ).
- Crystal Packing : Isostructural compounds with halogen substitutions (Cl vs. Br) exhibit similar molecular conformations but differ in intermolecular interactions due to substituent size and polarity . The methoxy group’s bulk may similarly influence crystal packing.
Enzyme Inhibition
- MAO Inhibition: Compound 12 (2-(4-methoxyphenoxy)acetamide) demonstrates selective MAO-A inhibition (SI = 245), highlighting the role of the 4-methoxyphenoxy group in targeting flavin-containing enzymes .
- COX Inhibition : Thiazole-triazole hybrids (e.g., ) show moderate COX-1/COX-2 inhibition, suggesting that benzodiazole derivatives with heterocyclic appendages may target inflammatory pathways.
Antimicrobial Potential
- 2-(4-Chlorophenyl)-5-methyl-1H-1,3-benzodiazole and related chloro-substituted analogs exhibit antimicrobial activity, likely due to halogen-mediated interactions with bacterial targets. The methoxy group’s electron-rich nature may offer alternative mechanisms.
Biological Activity
The compound 2-[(4-methoxyphenoxy)methyl]-5-methyl-1H-1,3-benzodiazole is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a benzodiazole core substituted with a methoxyphenyl group, which is significant for its biological activity. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
Biological Activity Overview
Benzodiazoles are known for various pharmacological effects, including:
- Antimicrobial Activity : Benzodiazole derivatives have shown promising activity against various bacterial strains and fungi. In vitro studies indicate that compounds with similar structures exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as antifungal activity .
- Anticancer Properties : Research indicates that benzodiazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. These effects are often mediated through the modulation of key signaling pathways involved in cell proliferation and survival .
- Acetylcholinesterase Inhibition : Some studies suggest that benzodiazoles can act as acetylcholinesterase inhibitors, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease. This activity is particularly relevant for compounds designed to enhance cognitive function by increasing acetylcholine levels in the brain .
Synthesis
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common method includes the reaction of 4-methoxyphenol with appropriate benzodiazole derivatives under specific conditions to yield the target compound. The purification process often involves recrystallization or chromatography to achieve high purity .
Case Study 1: Antimicrobial Evaluation
In a comparative study, several benzodiazole derivatives were evaluated for their antimicrobial efficacy using the broth microdilution method. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-[(4-Methoxyphenoxy)methyl]-5-methyl-1H-benzodiazole | 50 | S. aureus |
| Standard Antibiotic (Ciprofloxacin) | 25 | E. coli |
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
The biological activities of this compound are thought to arise from its ability to interact with specific molecular targets:
- DNA Interaction : Benzodiazoles can intercalate into DNA strands, leading to inhibition of DNA replication.
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
